molecular formula C21H14O4 B12590912 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- CAS No. 428866-34-6

9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-

Cat. No.: B12590912
CAS No.: 428866-34-6
M. Wt: 330.3 g/mol
InChI Key: WNAGTDDNQKQSIR-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique structural features, which include a hydroxy group at the 3-position and a methoxyphenyl group at the 1-position of the anthracenedione core. These modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).

Major Products:

Scientific Research Applications

Chemistry:

    Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cells.

Industry:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    9,10-Anthracenedione: The parent compound without the hydroxy and methoxyphenyl groups.

    1-Hydroxy-9,10-anthracenedione: A derivative with a hydroxy group at the 1-position.

    2-Methoxy-9,10-anthracenedione: A derivative with a methoxy group at the 2-position.

Uniqueness:

Properties

CAS No.

428866-34-6

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

3-hydroxy-1-(2-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H14O4/c1-25-18-9-5-4-6-13(18)16-10-12(22)11-17-19(16)21(24)15-8-3-2-7-14(15)20(17)23/h2-11,22H,1H3

InChI Key

WNAGTDDNQKQSIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=CC(=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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